Citropten

Content Navigation

CAS Number

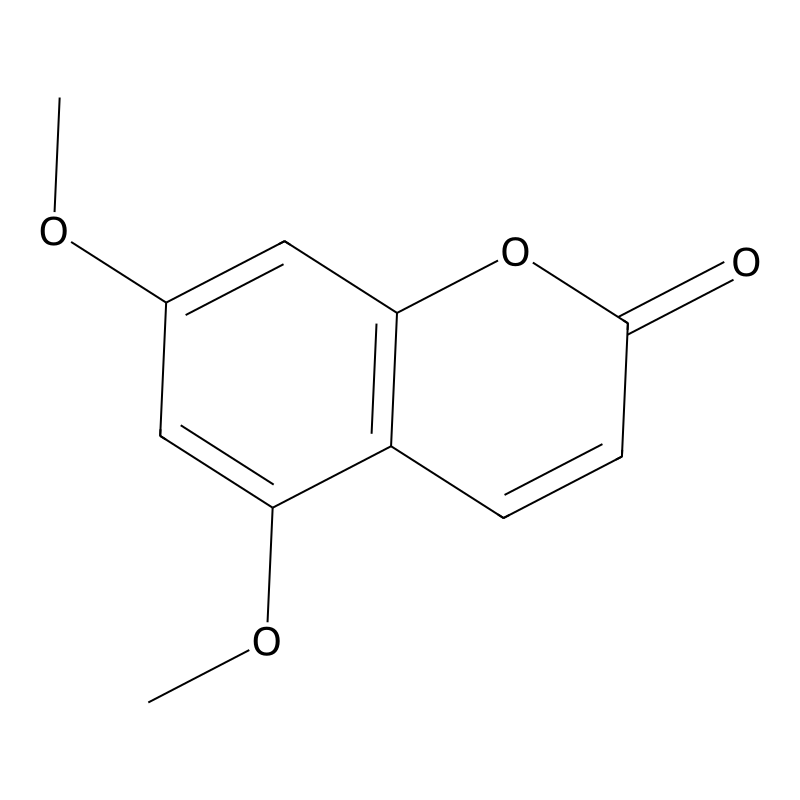

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Citropten (5,7-Dimethoxycoumarin) is a naturally occurring, non-furan coumarin derivative predominantly extracted from Rutaceae species such as lemon and bergamot. Unlike heavily regulated parent coumarins or phototoxic furanocoumarins, Citropten features a dimethoxy-substituted core that eliminates UV-activated DNA cross-linking, making it a critical safety benchmark in dermatological and cosmetic formulation [1]. In industrial procurement, it serves as the definitive high-purity analytical reference standard for QA/QC laboratories authenticating the processing history of commercial citrus essential oils. Furthermore, its specific interaction with 5-HT3 receptors and metabolic pathways has established it as a highly targeted, processable precursor for neuropharmacological and diabetic drug discovery .

When sourcing coumarins for dermatological formulations, analytical standardization, or neuropharmacological assays, substituting pure Citropten with crude citrus extracts or closely related furanocoumarins (such as bergapten) critically compromises project viability. Crude bergamot or lemon oils contain highly variable, unpredictable concentrations of furanocoumarins, which introduce severe confounding variables in precise biological assays and QA/QC workflows [1]. More importantly, substituting with bergapten or other furanocoumarins introduces a furan ring that actively cross-links DNA upon UV exposure, causing intense photo-induced cytotoxicity and Berloque dermatitis. Procurement of pure Citropten isolates the desired coumarin core structure, ensuring non-phototoxic processability for topical applications and providing an unconfounded, reproducible baseline for receptor-specific research [2].

References

- [1] Tisserand Institute. 'Phototoxicity: essential oils, sun and safety'. Safety Assessment Guidelines.

- [2] Menichini, F., et al. (2010). 'In vitro photo-induced cytotoxic activity of Citrus bergamia and C. medica L. cv. Diamante peel essential oils and identified active coumarins'. Pharmaceutical Biology, 48(9).

Absence of Furan-Mediated Phototoxicity in UV-Exposed Assays

When formulating topical agents or conducting dermatological safety assays, differentiating between coumarins and furanocoumarins is critical. Under UVA irradiation in A375 melanoma cell models, the furanocoumarin bergapten exhibits strong photo-induced cytotoxicity due to DNA cross-linking. In contrast, Citropten, lacking the furan ring, demonstrates negligible phototoxicity, making it the required analog for safe coumarin-based topical formulations [1].

| Evidence Dimension | Photo-induced cytotoxicity (IC50) under 20 min UV irradiation |

| Target Compound Data | Citropten: Negligible antiproliferative activity (IC50 > 140-300 µM) |

| Comparator Or Baseline | Bergapten (5-methoxypsoralen): 71.3 µg/mL |

| Quantified Difference | Citropten eliminates the severe UV-activated cytotoxicity inherent to furanocoumarin analogs. |

| Conditions | A375 melanoma cell line exposed to UVA irradiation (λ = 365 nm). |

Procuring pure Citropten allows formulators to leverage coumarin bioactivity in cosmetics and sunscreens without triggering severe UV-induced Berloque dermatitis.

Definitive QA/QC Marker for Essential Oil Processing Authentication

In the flavor and fragrance industry, verifying the extraction method of citrus oils is essential for pricing and safety. Cold-pressed (expressed) oils retain heavy non-volatile coumarins, whereas distillation leaves them behind. HPLC analysis establishes Citropten as the most sensitive quantitative marker for this differentiation, showing a massive concentration drop in distilled variants compared to cold-pressed baselines, far exceeding the reduction rates of other markers [1].

| Evidence Dimension | Concentration retention across extraction methods |

| Target Compound Data | Distilled Lemon Oil: 930-fold reduction in Citropten vs. cold-pressed baseline |

| Comparator Or Baseline | Bergapten Marker: Only a 22-fold reduction in distilled vs. cold-pressed baseline |

| Quantified Difference | Citropten provides a 930-fold differential signal, making it a vastly superior and more sensitive marker for distillation than bergapten. |

| Conditions | HPLC quantification of non-volatile residues in commercial lemon essential oils. |

QA/QC laboratories must procure high-purity Citropten standards to accurately detect adulteration or mislabeling of premium cold-pressed citrus oils.

In Vivo Efficacy in Neuropathic Pain Reversal

For neuropharmacological drug discovery, Citropten offers a highly specific mechanism of action against chemotherapy-induced neuropathy. In murine models of vincristine-induced neuropathic pain (VINP), acute administration of Citropten successfully reversed thermal hyperalgesia and mechanical allodynia via 5-HT3 receptor modulation, performing competitively against high-dose clinical benchmarks like gabapentin without the broad off-target toxicity of crude parent coumarins [1].

| Evidence Dimension | Reversal of vincristine-induced thermal hyperalgesia |

| Target Compound Data | Citropten: Significant reversal at 30–50 mg/kg (60 min post-administration) |

| Comparator Or Baseline | Gabapentin (Positive Control): Required 75 mg/kg for comparable response latency |

| Quantified Difference | Citropten achieves significant antiallodynic efficacy at a 33-60% lower dose than the gabapentin benchmark. |

| Conditions | BALB/c murine model of VINP (0.1 mg/kg vincristine for 14 days); assessed via tail immersion and von Frey tests. |

Researchers targeting 5-HT3 pathways for chemotherapy-induced neuropathy should select Citropten over crude coumarin mixtures to ensure precise, dose-dependent receptor modulation.

Non-Phototoxic Cosmetic and Dermatological Formulation

Directly following from its lack of furan-mediated DNA cross-linking, Citropten is the ideal coumarin analog for dermatological R&D. Formulators procure it to benchmark the safety of citrus-derived fragrances and topical creams, ensuring that the final products do not trigger UV-induced Berloque dermatitis upon sun exposure [1].

QA/QC Authentication of Commercial Citrus Oils

Leveraging its extreme concentration differential (930x) between cold-pressed and distilled processing, Citropten is a mandatory HPLC analytical standard for the flavor and fragrance industry. Procurement of this standard allows QA/QC labs to definitively authenticate geographic origin and detect the fraudulent blending of cheap distilled oils into premium cold-pressed batches [2].

Preclinical Development of 5-HT3 Targeted Analgesics

Based on its potent in vivo reversal of vincristine-induced hyperalgesia at doses lower than gabapentin, Citropten is highly suited for neuropharmacological drug discovery. It provides a pure, reproducible precursor for isolating 5-HT3 receptor-mediated analgesic mechanisms without the systemic hepatotoxicity associated with parent coumarins [3].

References

- [1] MDedge Dermatology. 'What Is Your Diagnosis? Berloque Dermatitis'. Clinical Review.

- [2] Goh RMV, et al. (2022). 'Distinguishing citrus varieties based on genetic and compositional analyses'. PLoS ONE 17(4): e0267007.

- [3] Keri, et al. (2022). '5,7-Dimethoxycoumarin ameliorates vincristine induced neuropathic pain: potential role of 5HT3 receptors and monoamines'. Frontiers in Pharmacology.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 40 companies with hazard statement code(s):;

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

EPR studies of free radicals in A-2058 human melanoma cells treated by valproic acid and 5,7-dimethoxycoumarin

Magdalena Zdybel, Ewa Chodurek, Barbara PilawaPMID: 25745781 DOI:

Abstract

Free radicals in A-2058 human melanoma cells were studied by the use of electron paramagnetic resonance (EPR) spectroscopy. The aim of this work was to determine the changes in relative free radical concentrations in tumor A-2058 cells after treatment by valproic acid (VPA) and 5,7-dimethoxycoumarin (DMC). The influences of VPA and DMC on free radicals in A-2058 cells were compared with those for human melanoma malignum A-375 and G-361 cells, which were tested by us earlier. Human malignant melanoma A-2058 cells were exposed to interactions with VPA, DMC, and both VPA and DMC. The tumor cells A-2058 were purchased from LGC Standards (Lomianki, Poland), and they were grown in the standard conditions: at 37°C and in an atmosphere containing 95% air and 5% CO2, in the Minimum Essential Medium Eagle (MEM, Sigma-Aldrich). The A-2058 cells were incubated with VPA (1 mM) and DMC (10 μM) for 4 days. The first-derivative EPR spectra of the control A-2058 cells, and the cells treated with VPA, DMC, and both VPA and DMC, were measured by the electron paramagnetic resonance spectrometer of Radiopan (Poznań, Poland) with microwaves from an X-band (9.3 GHz). The parameters of the EPR lines: amplitudes (A), integral intensities (I), line widths (ΔBpp), and g-factors, were analyzed. The changes of amplitudes and line widths with microwave power increasing from 2.2 to 70 mW were drawn evaluated, o-Semiquinone free radicals of melanin biopolymer are mainly responsible for the EPR lines of A-2058 melanoma malignum cells. The amounts of free radicals in A-2058 cells treated with VPA, and both VPA and DMC, were lower than in the untreated control cells. Application of the tested substances (VPA, and both VPA and DMC) as the antitumor compounds was discussed. DMC without VPA did not decrease free radicals concentration in A-2058 cells. The studies con-firmed that EPR spectroscopy may be used to examine interactions of free radicals with antitumor compounds.Monolithic molecularly imprinted polymeric capillary columns for isolation of aflatoxins

Michał Szumski, Damian Grzywiński, Wojciech Prus, Bogusław BuszewskiPMID: 25218633 DOI: 10.1016/j.chroma.2014.08.078

Abstract

Monolithic molecularly imprinted polymers extraction columns have been prepared in fused-silica capillaries by UV or thermal polymerization in a two-step process. First, a poly-(trimethylolpropane trimethacrylate) (polyTRIM) core monolith was synthesized either by UV or thermal polymerization. Then it was grafted with the mixture of methacrylic acid (MAA) as a functional monomer, ethylene dimethacrylate (EDMA) as a cross-linking agent, 5,7-dimethoxycoumarin (DMC) as an aflatoxin-mimicking template, toluene as a porogen solvent and 2,2-azobis-(2-methylpropionitrile) (AIBN) as an initiator of the polymerization reaction. Different thermal condition of the photografting and different concentrations of the grafting mixture were tested during polymerization. The extraction capillary columns were evaluated in the terms of their hydrodynamic and chromatographic properties. Retention coefficients for aflatoxin B1 and DMC were used for assessment of the selectivity and imprinting factor. The obtained results indicate that the temperature of photografting and concentration of the grafting mixture are key parameters that determine the quality of the prepared MIPs. From the MIP columns characterized by the highest permeability the column of the highest imprinting factor was applied for isolation of aflatoxins B1, B2, G1 and G2 from the model aqueous sample followed by on-line chromatographic separation. The process was performed using a micro-MISPE-microLC-LIF system of a novel design, which allowed for detection of the eluates from the sample preparation part as well as from the chromatographic separation.Application of the equivalency factor concept to the phototoxicity and -genotoxicity of furocoumarin mixtures

Nicole Raquet, Dieter SchrenkPMID: 24680798 DOI: 10.1016/j.fct.2014.03.014

Abstract

Furocoumarins (FCs) are natural constituents widely occurring in plants used as food or in phytomedicines, cosmetics, etc. Some FCs exert dermal photo-toxicity and -genotoxicity when combined with UVA irradiation. For a few congeners, skin tumor formation has been described in humans and laboratory animals. Since almost no information is available on the photo-toxic properties of several congeners, we analyzed the photo-cytotoxic, photo-mutagenic, and photo-clastogenic properties in V79 cells for thirteen naturally occurring FCs, and for the coumarin limettin. Furthermore, nine FC mixtures including one mixture based on the FC pattern of an Angelica archangelica extract were tested in the same assays. We found that the concept of relative potency factors for photo-cytotoxic, -mutagenic, and -clastogenicpotencies of FCs, setting the value for 5-methoxypsoralen at 1.00, was applicable to all congeners tested. The concept was used successfully to describe the photo-toxic properties of binary mixtures of 5- and 8-methoxypsoralen. Furthermore, the photo-genotoxic (photo-mutagenic and -clastogenic) properties of complex FC mixtures comprising up to nine different congeners could be predicted. These data suggest that FCs can differ widely in their photo-toxic and photo-genotoxic properties but show relatively strict additivity with respect to their on target-effects when occurring as complex mixtures.5-Geranyloxy-7-methoxycoumarin inhibits colon cancer (SW480) cells growth by inducing apoptosis

Jaiprakash R Patil, Guddadarangavvanahally K Jayaprakasha, Jinhee Kim, Kotamballi N Chidambara Murthy, Mahadev B Chetti, Sang-Yong Nam, Bhimanagouda S PatilPMID: 23345169 DOI: 10.1055/s-0032-1328130

Abstract

For the first time, three coumarins were isolated from the hexane extract of limes (Citrus aurantifolia) and purified by flash chromatography. The structures were identified by NMR (1D, 2D) and mass spectral analyses as 5-geranyloxy-7-methoxycoumarin, limettin, and isopimpinellin. These compounds inhibited human colon cancer (SW-480) cell proliferation, with 5-geranyloxy-7-methoxycoumarin showing the highest inhibition activity (67 %) at 25 µM. Suppression of SW480 cell proliferation by 5-geranyloxy-7-methoxycoumarin was associated with induction of apoptosis, as evidenced by annexin V staining and DNA fragmentation. In addition, 5-geranyloxy-7-methoxycoumarin arrested cells at the G0/G1 phase, and induction of apoptosis was demonstrated through the activation of tumour suppressor gene p53, caspase8/3, regulation of Bcl2, and inhibition of p38 MAPK phosphorylation. These findings suggest that 5-geranyloxy-7-methoxycoumarin has potential as a cancer preventive agent.Antiproliferative effect of valproic acid and 5,7-dimethoxycoumarin against A2058 human melanoma cells

Daniel Wolny, Ewa Chodurek, Zofia DzierzewiczPMID: 25745779 DOI:

Abstract

Melanoma is one of the most malignant tumors of a dangerous high incidence and high metastatic potential. It grows quickly and in an advanced stage is resistant to radio-, chemo- and immunotherapy, which makes it difficult to cure. Therefore, research efforts are focused on the development of new therapeutics or chemopreventive strategies. The aim of the study was to investigate whether the valproic acid and 5,7-dimethoxycoumarin have an antiproliferative activity against A2058 human melanoma cell line. Investigated compounds inhibited the proliferation of cells, however, no synergistic effect of their co-administration was observed.Furocoumarins and coumarins photoinactivate Colletotrichum acutatum and Aspergillus nidulans fungi under solar radiation

Henrique D de Menezes, Ana C Pereira, Guilherme T P Brancini, Helton Carlos de Leão, Nelson S Massola Júnior, Luciano Bachmann, Mark Wainwright, Jairo Kenupp Bastos, Gilberto U L BragaPMID: 24509069 DOI: 10.1016/j.jphotobiol.2014.01.008

Abstract

The increasing tolerance to currently-used fungicides is a major problem both in clinical and agricultural areas leading to an urgent need for the development of novel antifungal strategies. This study investigated the in vitro antimicrobial photo treatment (APT) of conidia of the plant-pathogenic fungus Colletotrichum acutatum and the ascomycete Aspergillus nidulans with the furocoumarins 8-methoxypsoralen (8-MOP) and isopimpinellin, and a mixture of two coumarins (7-methoxy coumarin and citropten). Subcellular localization of the photosensitizer 8-MOP was also determined in C. acutatum conidia. Additionally, the effects of APT on the leaves of the plant host Citrus sinensis were determined. APT with 8-MOP (50μM) led to a reduction of approximately 4 logs in the survival of the conidia of both species, and the mixture of the two coumarins (12.5mgL(-1)) resulted in a reduction of approximately 4 logs for A. nidulans and 3 logs for C. acutatum. Isopimpinellin (50μM) displayed a reduction of 4 logs for A. nidulans but less than 2 logs for C. acutatum. Washing the conidia to remove unbound photosensitizers before light exposure reduced the photodynamic inactivation of C. acutatum both with 8-MOP and the mixture of the two coumarins. The reduction was smaller for A. nidulans. 8-MOP spread throughout the cytoplasm and accumulated in structures such as lipid bodies of C. acutatum conidia. No damage to orange tree leaves was observed after APT with any of the photosensitizers.Nanodiamonds coupled with 5,7-dimethoxycoumarin, a plant bioactive metabolite, interfere with the mitotic process in B16F10 cells altering the actin organization

Angelo Gismondi, Valentina Nanni, Giacomo Reina, Silvia Orlanducci, Maria Letizia Terranova, Antonella CaniniPMID: 26893562 DOI: 10.2147/IJN.S96614

Abstract

For the first time, we coupled reduced detonation nanodiamonds (NDs) with a plant secondary metabolite, citropten (5,7-dimethoxycoumarin), and demonstrated how this complex was able to reduce B16F10 tumor cell growth more effectively than treatment with the pure molecule. These results encouraged us to find out the specific mechanism underlying this phenomenon. Internalization kinetics and quantification of citropten in cells after treatment with its pure or ND-conjugated form were measured, and it was revealed that the coupling between NDs and citropten was essential for the biological properties of the complex. We showed that the adduct was not able to induce apoptosis, senescence, or differentiation, but it determined cell cycle arrest, morphological changes, and alteration of mRNA levels of the cytoskeletal-related genes. The identification of metaphasic nuclei and irregular disposition of β-actin in the cell cytoplasm supported the hypothesis that citropten conjugated with NDs showed antimitotic properties in B16F10 cells. This work can be considered a pioneering piece of research that could promote and support the biomedical use of plant drug-functionalized NDs in cancer therapy.Volatile Compounds in Fruit Peels as Novel Biomarkers for the Identification of Four Citrus Species

Haipeng Zhang, Huan Wen, Jiajing Chen, Zhaoxin Peng, Meiyan Shi, Mengjun Chen, Ziyu Yuan, Yuan Liu, Hongyan Zhang, Juan XuPMID: 31842378 DOI: 10.3390/molecules24244550

Abstract

The aroma quality of citrus fruit is determined by volatile compounds, which bring about different notes to allow discrimination among different citrus species. However, the volatiles with various aromatic traits specific to different citrus species have not been identified. In this study, volatile profiles in the fruit peels of four citrus species collected from our previous studies were subjected to various analyses to mine volatile biomarkers. Principal component analysis results indicated that different citrus species could almost completely be separated. Thirty volatiles were identified as potential biomarkers in discriminating loose-skin mandarin, sweet orange, pomelo, and lemon, while 17 were identified as effective biomarkers in discriminating clementine mandarins from the other loose-skin mandarins and sweet oranges. Finally, 30 citrus germplasms were used to verify the classification based on β-elemene, valencene, nootkatone, and limettin as biomarkers. The accuracy values were 90.0%, 96.7%, 96.7%, and 100%, respectively. This research may provide a novel and effective alternative approach to identifying citrus genetic resources.Evaluation of melanogenesis in A-375 melanoma cells treated with 5,7-dimethoxycoumarin and valproic acid

Ewa Chodurek, Arkadiusz Orchel, Joanna Orchel, Sławomir Kurkiewicz, Natalia Gawlik, Zofia Dzierżewicz, Krystyna StępieńPMID: 23001511 DOI: 10.2478/s11658-012-0033-4

Abstract

Malignant melanoma (melanoma malignum) is one of the most dangerous types of tumor. It is very difficult to cure. In recent years, a lot of attention has been given to chemoprevention. This method uses natural and synthetic compounds to interfere with and inhibit the process of carcinogenesis. In this study, a new treatment strategy was proposed consisting of a combination of 5,7-dimethoxycoumarin (DMC), an activator of melanogenesis, and valproic acid (VPA), a well-known drug that is one of the histone deacetylase inhibitors (HDACis). In conjunction with 1 mM VPA, all of the tested concentrations of DMC (10-150 μM) significantly decreased the proliferation of A-375 cells. VPA and DMC also induced the synthesis of melanin and the formation of dendrite and star-shaped cells. Tyrosinase gene expression and tyrosinase activity significantly increased in response to VPA treatment. Pyrolysis with gas chromatography and mass spectrometry (Py-GC/MS) was used to investigate the structure of the isolated melanin. This showed that the quantitative and qualitative components of melanin degradation products are dependent on the type of applied melanogenesis inductor. Products derived from eumelanin were detected in the pyrolytic profile of melanin isolated from A-375 cells stimulated with DMC. Thermal degradation of melanin isolated from melanoma cells after exposure to VPA or a mixture of VPA and DMC revealed the additional presence of products derived from pheomelanin.Explore Compound Types